Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis due to its unique structure and reactivity, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of a pyrrolidine derivative with a boronic ester precursor under controlled conditions. The reaction conditions often require the use of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction of the ester group results in the formation of alcohols .
Scientific Research Applications
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate is unique due to its combination of a boronic ester group with a pyrrolidine ring, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactivity and selectivity .
Properties
Molecular Formula |
C15H28BNO4 |
---|---|
Molecular Weight |
297.20 g/mol |
IUPAC Name |
methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H28BNO4/c1-14(2)15(3,4)21-16(20-14)9-6-7-11-8-10-17-12(11)13(18)19-5/h11-12,17H,6-10H2,1-5H3 |
InChI Key |
PTZXHWDQRIOGLO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2CCNC2C(=O)OC |
Origin of Product |
United States |
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